4,4'-Diamino-2,2'-stilbenedisulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHVSOVQBJEBF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 | |
| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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Related CAS |
25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt) | |
| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
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DSSTOX Substance ID |
DTXSID60182371 | |
| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |
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Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index] | |
| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |
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| Record name | Amsonic acid | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER | |
| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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Color/Form |
YELLOW NEEDLES | |
CAS No. |
81-11-8, 28096-93-7 | |
| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
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| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |
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| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |
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| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |
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| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |
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| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID, (E)- | |
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| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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Melting Point |
greater than 617 °F (NTP, 1992) | |
| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |
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Historical Perspectives and Discovery in Chemical Research
The history of DASDA is intrinsically linked to the development of stilbene (B7821643) chemistry and the burgeoning dye industry of the late 19th and early 20th centuries. The parent compound, stilbene, was first identified in 1843 by French chemist Auguste Laurent. wikipedia.org The name "stilbene" originates from the Greek word stilbos, meaning "I shine," a nod to the compound's lustrous appearance. wikipedia.orgwikipedia.org
The specific synthesis route leading to DASDA's precursors was pioneered by Arthur George Green and André Wahl in the late nineteenth century. wikipedia.org Their work involved the sulfonation of 4-nitrotoluene (B166481) to produce 4-nitrotoluene-2-sulfonic acid, which was then oxidatively coupled to form 4,4'-dinitrostilbene-2,2'-disulfonic acid. wikipedia.org This dinitro compound is the direct precursor to DASDA. The final step, the reduction of the nitro groups to amino groups to yield DASDA, was subsequently developed. prepchem.comgoogle.com This reduction was historically carried out using iron in an acidic solution, a common method for converting aromatic nitro compounds to anilines. google.com These foundational discoveries established DASDA as an important intermediate in the synthesis of dyes and other functional organic molecules. prepchem.com
Significance in Industrial Chemistry and Research Applications
The primary industrial significance of 4,4'-Diamino-2,2'-stilbenedisulfonic acid lies in its role as a key intermediate for the production of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). wikipedia.orgprocurementresource.comwikipedia.org These substances are added to products like laundry detergents, paper, and textiles to make them appear whiter and brighter. procurementresource.comimarcgroup.com FWAs function by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which counteracts any yellowish tint in the material. technavio.orgspecialchem.comdiva-portal.org The stilbene (B7821643) backbone of DASDA is fundamental to this fluorescent property.
The production of FWAs involves reacting DASDA with other chemical compounds. For instance, an important class of OBAs, the anilino-substituted bistriazinyl derivatives, are synthesized using DASDA, cyanuric chloride, aniline (B41778), and morpholine (B109124) as raw materials. google.com
Beyond FWAs, DASDA is also a precursor in the synthesis of certain direct dyes and reactive dyes used in the textile and paper industries. google.comprimaryinfo.com Its two amino groups can be readily diazotized and then coupled with other aromatic compounds to create a wide range of colored molecules. google.com The presence of sulfonic acid groups enhances the water solubility of the resulting dyes, which is a crucial property for dyeing processes. The global demand for high-quality textiles and paper products continues to drive the industrial production of DASDA. imarcgroup.comindustryarc.com
Evolution of Research Trajectories: from Industrial Intermediate to Advanced Materials and Biological Probes
Established Synthetic Routes and Mechanistic Elucidation
The conversion of DNS to DSD is a cornerstone of its industrial production. lookchem.com This process hinges on the reduction of the two nitro groups (-NO₂) on the stilbene backbone to amino groups (-NH₂), while preserving the central carbon-carbon double bond (olefinic group). The selectivity of this transformation is a critical challenge in the development of synthetic routes. lookchem.com
The most prevalent and historically significant method for synthesizing DSD is the catalytic reduction of 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. prepchem.comwikipedia.org This approach utilizes various reducing agents and catalysts to achieve the desired transformation, with ongoing research focused on improving efficiency and chemoselectivity. lookchem.com
The use of iron powder as a stoichiometric reducing agent is a well-established method for the synthesis of this compound from its dinitro counterpart. wikipedia.org This process is capable of achieving high yields, often around 98%. lookchem.com The reaction typically involves iron in the presence of an acid, providing a mild method for the reduction of nitro groups. commonorganicchemistry.com While effective, this method is considered a less environmentally sustainable option due to the generation of large amounts of iron-containing waste products. lookchem.com Modern advancements in iron-based reductions include the use of highly active commercial grades like carbonyl iron powder (CIP), which offers a large reactive surface area and is noted for being inexpensive and safe to handle. researchgate.net The application of catalytic systems based on iron and its oxides is viewed as a promising alternative to more expensive catalysts prepared from platinum-group metals for the selective hydrogenation of nitro groups. rasayanjournal.co.in
Catalytic Reduction of 4,4'-Dinitro-2,2'-stilbenedisulfonic Acid
Hydrogenation Catalysis
Cobalt-Based Catalysts
Cobalt-based catalysts have been proven effective for the hydrogenation of 4,4'-Dinitrostilbene-2,2'-disulphonic acid to DSD. google.com Specifically, using a Raney cobalt catalyst in an aqueous medium allows for the production of highly pure DSD with yields exceeding 95%. google.com The process is sensitive to reaction conditions, with optimal results achieved within a specific range of temperature, pressure, and pH. google.com Research into non-noble metal catalysts has highlighted robust cobalt-nitrogen complexes supported on carbon (Co-Nₓ/C) that demonstrate extremely high activity, chemoselectivity, and stability for the reduction of various nitro compounds. nih.govnih.gov These advanced catalysts can operate in environmentally friendly solvents like water under relatively mild conditions. nih.govnih.gov
Table 1: Reaction Conditions for Cobalt-Catalyzed Hydrogenation of DNS google.com
| Parameter | Range | Optimal Conditions |
| Temperature | 70°C - 180°C | 100°C - 160°C |
| Hydrogen Pressure | 5 - 150 bar | 20 - 120 bar |
| pH | 6.0 - 8.5 | 6.6 |
| Catalyst | Cobalt (e.g., Raney Cobalt) | Raney Cobalt |
| Yield | >95% | >95% |
Raney Nickel Catalysis
Raney Nickel is one of the most common and effective catalysts for the reduction of nitro groups to amines. commonorganicchemistry.comrasayanjournal.co.inwikipedia.org It is known for its high catalytic activity at room temperature and its ability to hydrogenate various functional groups. wikipedia.org However, in the specific case of reducing 4,4'-Dinitro-2,2'-stilbenedisulfonic acid, conventional Raney Nickel catalysts present a significant challenge. A major drawback is their tendency to reduce the olefinic carbon-carbon double bond in the stilbene structure in addition to the nitro groups. lookchem.com This lack of chemoselectivity leads to the formation of undesired byproducts, such as 4,4'-diaminodibenzyl-2,2'-disulfonic acid, thus reducing the yield and purity of the target DSD. google.com This issue has driven the search for more selective catalytic systems. lookchem.com
Table 2: Comparison of Catalyst Selectivity in DNS Reduction lookchem.com
| Catalyst System | Selectivity for DSD | Key Finding |
| Raney Nickel | Low | Reduces both the nitro groups and the olefinic double bond. |
| Supported Gold Nanoparticles | >99% | Chemoselectively reduces only the nitro groups, preserving the stilbene structure. |
Beyond the direct reduction of DNS, alternative synthetic routes have been developed. One such method involves the reaction of p-nitrotoluene-o-sulfonic acid with hydrazine hydrate and potassium hydroxide (B78521) in a diethylene glycol solvent. chemicalbook.comchemicalbook.com The mixture is refluxed, and upon completion, the product is precipitated by acidification. chemicalbook.comchemicalbook.com
Emerging research focuses on developing highly selective and environmentally benign catalytic systems. One promising approach is the use of gold nanoparticles supported on metal oxides (e.g., TiO₂, Fe₂O₃, Co₃O₄, CeO₂). lookchem.com Using sodium formate as a hydrogen source, these catalysts can achieve greater than 99% conversion of DNS to DSD with excellent chemoselectivity, completely avoiding the reduction of the olefinic group. lookchem.com This method represents a clean and efficient synthetic pathway that overcomes the selectivity issues associated with traditional catalysts like Raney Nickel. lookchem.com
Alternative and Emerging Synthetic Pathways
Direct Synthesis from p-Nitrotoluene-o-sulfonic acid
One prominent method for synthesizing DSD acid involves the direct oxidative condensation of p-nitrotoluene-o-sulfonic acid (P-NTSA). prepchem.com This process is typically conducted in an alkaline aqueous medium where an oxidizing agent, such as atmospheric oxygen, facilitates the coupling of two molecules of P-NTSA. prepchem.com This initial step yields 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid). prepchem.com
The subsequent and critical step is the reduction of the two nitro groups of the DNS acid to amino groups. A common laboratory-scale procedure involves refluxing the precursor with a reducing agent like hydrazine hydrate in the presence of a strong base such as potassium hydroxide. chemicalbook.comchemicalbook.com The reaction is often carried out in a high-boiling point solvent to facilitate the necessary temperature conditions. chemicalbook.comchemicalbook.com Following the reduction, the reaction mixture is cooled and acidified, typically with a strong mineral acid like hydrochloric acid, which causes the DSD acid to precipitate out of the solution, allowing for its isolation by filtration. chemicalbook.comchemicalbook.com
Alkaline Co-precipitation Methods
While the term "co-precipitation" is not extensively used for this specific synthesis, the principle of precipitation under controlled pH is fundamental to the isolation and purification of DSD acid. The synthesis pathway that proceeds through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid often concludes with a precipitation step manipulated by pH. After the reduction is completed in an aqueous solution, the resulting DSD acid can be isolated by making the medium acidic. google.com This process selectively precipitates the DSD acid while other impurities may remain in the solution.
In catalytic hydrogenation processes, maintaining a specific pH is crucial to keep the product, 4,4'-diaminostilbene-2,2'-disodium sulfonate, dissolved in the aqueous solution while the reaction occurs. google.com This allows for the easy removal of the solid catalyst by filtration. google.com Subsequently, the pH of the filtrate is lowered, causing the free acid form (DSD acid) to precipitate due to its lower solubility in acidic conditions. google.com This method ensures a clean separation of the product from the catalyst.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity of this compound is paramount for its industrial applications. Research has focused on fine-tuning various reaction parameters, including temperature, pH, solvent systems, and catalysts.
Temperature Regimes
Temperature control is a critical factor in the synthesis of DSD acid. In the direct synthesis from p-nitrotoluene-o-sulfonic acid, the reduction step using hydrazine hydrate is typically performed at reflux, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask. chemicalbook.com This ensures a sustained high temperature, often for several hours, to drive the reaction to completion. chemicalbook.com
For the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disodium sulfonate, specific temperature ranges are employed to ensure selective reduction of the nitro groups without affecting the ethylenic double bond. google.comgoogle.com One patented process specifies a temperature of 70 to 90 °C. google.com Another process utilizing a cobalt catalyst operates at a broader and higher temperature range of 70° to 180° C, with a preferred range of 100° to 160° C, to achieve high yields and purity. google.com
| Synthesis Method | Temperature Range (°C) | Notes | References |
|---|---|---|---|
| Reduction with Hydrazine Hydrate | Reflux | High temperature required to drive the reduction of the dinitro precursor. | chemicalbook.com |
| Catalytic Hydrogenation (Pt or Pd) | 70 - 90 | Optimized to ensure selective reduction of nitro groups. | google.com |
| Catalytic Hydrogenation (Cobalt) | 70 - 180 | Broader range, with 100-160°C being optimal for high yield (>95%). | google.com |
pH Control and Alkali Conditions
The pH of the reaction medium is a decisive parameter throughout the synthesis and purification process. The initial oxidative condensation of p-nitrotoluene-o-sulfonic acid requires strongly alkaline conditions, typically achieved by using sodium hydroxide, to proceed efficiently. google.com
During the catalytic reduction of the dinitro intermediate, pH control is essential for both the reaction's success and the product's isolation. One process emphasizes maintaining a pH between 5.6 and 7.0. google.com In this range, the resulting 4,4'-diaminostilbene-2,2'-disodium sulfonate remains soluble, which is critical for separating the dissolved product from the solid catalyst via filtration. google.com If the pH drops below 5.5, the free acid precipitates, complicating catalyst removal. google.com Another catalytic method using a cobalt catalyst specifies a pH range of 6.0 to 8.5 to achieve yields exceeding 95%. google.com
| Process Step | Optimal pH Range | Purpose | References |
|---|---|---|---|
| Oxidative Condensation of P-NTSA | Strongly Alkaline | Facilitates the initial coupling reaction. | google.com |
| Catalytic Hydrogenation (Pt or Pd) | 5.6 - 7.0 | Maintains product solubility for catalyst separation. | google.com |
| Catalytic Hydrogenation (Cobalt) | 6.0 - 8.5 | Ensures high yield and purity of the final product. | google.com |
| Product Isolation | Acidic (e.g., <5.5) | Precipitates the free DSD acid from the solution. | google.com |
Solvent Systems and Their Influence
The choice of solvent plays a significant role in the synthesis of DSD acid by influencing reactant solubility, reaction temperature, and product isolation. In the direct synthesis involving hydrazine hydrate, a high-boiling solvent such as diethylene glycol is used to achieve the necessary reflux temperatures for the reduction to occur. chemicalbook.com
For the oxidation of p-nitrotoluene-o-sulfonic acid, carrying out the reaction in a mixture of water and an organic solvent—such as alcohols, ethers, or esters—has been shown to be effective. google.com In catalytic hydrogenation methods, water is the preferred solvent as it is economical and allows for the dissolution of the dinitro precursor salt. google.com The concentration of the reactant in the aqueous solution can be a factor; for instance, a saturated solution of the dinitro compound at 85 to 90 °C (containing about 20% to 22% of the compound) can be used to make the process more economical by reducing the total volume. google.com In other contexts, solvents like N,N-dimethylacetamide have been used as a medium for reactions involving DSD acid. google.com
Catalyst Selection and Engineering for Improved Efficiency
Catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid is a key industrial route to DSD acid, and the choice of catalyst is critical for achieving high selectivity and efficiency. The primary challenge is to reduce the two nitro groups without hydrogenating the central carbon-carbon double bond, which would lead to the unwanted by-product 4,4'-diaminodibenzyl-2,2'-disulfonic acid. google.com
Platinum and Palladium Catalysts: These noble metal catalysts, often supported on a carrier material, are effective for this reduction. The process is typically carried out in an aqueous solution under controlled pH and temperature. google.com
Cobalt Catalysts: Cobalt-based catalysts, particularly Raney cobalt or cobalt supported on kieselguhr, have been found to provide excellent results, yielding DSD acid in over 95% yield and high purity. google.com This method is advantageous as it avoids the issues associated with other catalysts. For example, nickel catalysts tend to reduce the double bond, leading to significant amounts of the undesired dibenzyl derivative. google.com
Catalyst Poisons: The efficiency of catalytic hydrogenation can be severely hampered by the presence of catalyst poisons. Materials used in the process must be free from contaminants, particularly copper, which can deactivate the catalyst. google.com
Post-Synthesis Purification Techniques
Purification of the final product is a critical step to ensure it meets the high-purity requirements for its various applications, particularly in the production of optical brighteners.
Solvent precipitation is a common and effective technique for the purification of stilbene derivatives and their precursors. This method relies on the principle of altering the solubility of the compound in a solvent system to induce its precipitation, leaving impurities behind in the solution. While a specific, detailed protocol for the use of methanol (B129727) (MeOH) and diethyl ether (Et₂O) mixtures for the direct precipitation of this compound is not extensively detailed in readily available literature, the principles can be inferred from purification methods for related compounds.
For instance, in the synthesis of the precursor 4,4'-dinitrostilbene-2,2'-disulfonic acid, methanol has been used as a precipitating agent. The reaction mixture is diluted with methanol to induce the crystallization of the disodium (B8443419) salt. google.com Similarly, for other stilbene derivatives, the addition of diethyl ether to an ethanol solution of the crude product has been shown to effect phase separation and subsequent crystallization. google.com The resulting solid product is often washed with a solvent like ether to remove any remaining soluble impurities. google.com This general approach of using an alcohol as the primary solvent and an ether as the anti-solvent is a standard technique in organic chemistry for the purification of polar compounds like sulfonic acids.
Table 1: Principles of Solvent Precipitation for Purification
| Step | Description | Purpose | Common Solvents/Anti-solvents |
| 1. Dissolution | The crude solid is dissolved in a minimum amount of a suitable hot solvent. | To create a saturated or near-saturated solution of the compound. | Water, Ethanol, Methanol |
| 2. Precipitation | An anti-solvent, in which the compound is insoluble, is slowly added to the solution. | To decrease the solubility of the target compound, causing it to precipitate. | Diethyl ether, Acetone, Methanol |
| 3. Cooling | The mixture is often cooled to further decrease the solubility and maximize the yield of the precipitate. | To maximize the recovery of the purified solid. | N/A |
| 4. Filtration | The solid precipitate is separated from the liquid (mother liquor) containing the impurities. | To isolate the purified compound. | N/A |
| 5. Washing | The isolated solid is washed with a small amount of the cold anti-solvent. | To remove any residual impurities adhering to the surface of the crystals. | Diethyl ether |
Green Chemistry Principles in DASDA Synthesis
The industrial synthesis of this compound has traditionally involved processes with significant environmental drawbacks. In response, there is a clear trend towards developing more sustainable and environmentally friendly manufacturing processes, aligning with the principles of green chemistry. gcande.org
The conventional synthesis of DASDA involves the reduction of its precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid. Historically, this reduction was carried out using iron powder in an acidic solution. google.comgoogle.com This method, while effective, generates a substantial amount of iron hydroxide sludge as a byproduct. google.com This sludge presents considerable waste management challenges as it is difficult to filter and requires further processing, such as drying or roasting, before it can be disposed of or utilized. google.com Furthermore, achieving the high, iron-free purity required for optical brighteners is difficult with this method. google.com
A significant advancement in the application of green chemistry to DASDA synthesis is the replacement of the iron reduction method with catalytic hydrogenation. google.comgoogle.com This process offers a more environmentally benign and efficient alternative. One such process involves the hydrogenation of an alkali metal salt of the dinitro-acid in an aqueous medium using a cobalt-based catalyst, such as Raney cobalt. google.com
This catalytic method provides numerous advantages:
Waste Reduction: It eliminates the production of the problematic iron hydroxide sludge, representing a significant reduction in industrial waste. google.com
High Yield and Purity: The process yields DASDA in high purity (>95%), which is often suitable for direct use in subsequent manufacturing processes without the need for extensive purification. google.com
Atom Economy: Catalytic processes are generally more atom-economical than stoichiometric reductions.
Safety and Efficiency: While requiring high pressure and temperature, the process is technically simple and avoids the handling of large quantities of iron powder and the resulting sludge. google.com
The solutions of DASDA salts produced via this catalytic route are typically light yellow and can be used directly for the preparation of optical brighteners, highlighting the efficiency and cleanliness of the process. google.com
Table 2: Comparison of Synthesis Methods for DASDA
| Feature | Traditional Iron Reduction | Catalytic Hydrogenation | Green Chemistry Advantage |
| Reducing Agent | Iron powder (stoichiometric) google.com | Hydrogen gas (H₂) google.com | Use of a clean reagent. |
| Catalyst | None | Cobalt-based (e.g., Raney cobalt) google.com | Catalytic vs. stoichiometric process, higher efficiency. |
| Byproducts | Iron hydroxide sludge google.com | Primarily water | Significant waste reduction (atom economy). |
| Product Purity | Difficult to achieve high, iron-free purity google.com | High purity (>95%) google.com | Cleaner product, less purification needed. |
| Downstream Processing | Sludge requires difficult filtration and processing google.com | Simple filtration to remove the catalyst google.com | Simplified process, lower energy consumption. |
| Overall Assessment | Environmentally burdensome | Greener, more sustainable alternative | Aligns with principles of waste prevention and catalysis. |
Polymerization Reactions and Material Synthesis
The difunctional nature of this compound, possessing two amino groups, makes it an excellent monomer for polycondensation reactions. The presence of the sulfonic acid groups imparts desirable properties such as hydrophilicity and ion-exchange capabilities to the resulting polymers.
This compound (DSDSA) is a key monomer in the synthesis of sulfonated polyimides (SPIs), which are of significant interest for applications such as proton exchange membranes in fuel cells. These polymers are typically prepared through polycondensation reactions with various aromatic dianhydrides.
Researchers have successfully synthesized highly flexible sulfonated co-polyimides (co-SPIs) by polymerizing DSDSA (also referred to as SDA) with pyromellitic dianhydride (PMDA) and a poly(ether amine) (PEA). excli.de These co-SPIs, with a high degree of sulfonation (50-70%), demonstrated good flexibility and thermal stability. excli.dewikipedia.org Notably, a co-SPI with a 70% degree of sulfonation exhibited a methanol uptake of 12.5%, which is significantly lower than that of the industry-standard Nafion (22%). excli.dewikipedia.org
Another approach involves the one-step high-temperature polycondensation of DSDSA with 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) in m-cresol (B1676322) to create SPIs. excli.dewikipedia.org These studies help to understand the relationship between the chemical structure of the polymer and its properties, which is crucial for developing new proton exchange membranes. excli.dewikipedia.org Furthermore, novel sulfonated polyimides (NSPIs) have been prepared by the random copolymerization of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), a novel sulfonated diamine with a pendant sulfonic acid group, and 4,4′-oxydianiline (ODA). organic-chemistry.org These NSPI membranes showed excellent film-forming ability, remarkable hydrolytic stability, and high proton conductivity at elevated temperatures. organic-chemistry.org
Table 1: Properties of Sulfonated Polyimides Derived from this compound and its Analogs
| Monomers | Polymer Type | Key Properties |
|---|---|---|
| DSDSA, Pyromellitic dianhydride (PMDA), Poly(ether amine) (PEA) | Sulfonated co-polyimide (co-SPI) | Good flexibility and thermal stability; Methanol uptake of 12.5% at 70% sulfonation. excli.dewikipedia.org |
| DSDSA, 1,4,5,8-Naphthalene tetracarboxylic dianhydride (NTDA) | Sulfonated polyimide (SPI) | Used to study structure-property relationships for proton exchange membranes. excli.dewikipedia.org |
| BTDA, Novel Sulfonated Diamine, 4,4′-Oxydianiline (ODA) | Novel Sulfonated Polyimide (NSPI) | Excellent film-forming ability, high hydrolytic stability, and high proton conductivity. organic-chemistry.org |
The ionic nature of the sulfonate groups in this compound allows for its integration into inorganic or hybrid organic-inorganic materials through ionic interactions.
One notable application is the creation of polymer/layered double hydroxide (LDH) nanocomposites. Bimetallic (Zn/Al) and trimetallic (Mg,Zn/Al) LDHs, initially intercalated with nitrate, have been modified through anion exchange reactions with 4,4'-diamino-2,2'-stilbenedisulfonate anions. numberanalytics.com These organically-modified LDHs are then used as fillers to reinforce polymer matrices like high-density polyethylene (HDPE). numberanalytics.com The incorporation of these stilbene-disulfonate-intercalated LDHs can enhance the physical and mechanical properties of the resulting nanocomposites and improve the dispersion of the nanofiller within the polymer. numberanalytics.com These materials are being explored as potential eco-friendly stabilizers for various polymers used in plastic materials. numberanalytics.com
Modifications of Amino and Sulfonic Acid Functional Groups
The amino and sulfonic acid groups on the this compound molecule are reactive sites that can be targeted for chemical modification to produce a wide range of derivatives for various applications, including as dye intermediates and optical brighteners. google.comprepchem.com
The primary amino groups can undergo reactions typical of aromatic amines, such as acylation. For instance, a patent describes the reaction of the disodium salt of this compound with ethyl cyanoacetate (B8463686) in N,N-dimethylacetamide. This reaction results in the formation of 4,4'-bis(cyanoacetamido)-2,2'-stilbenedisulfonic acid, where both amino groups are converted into cyanoacetamido groups. These derivatives themselves are noted for their fluorescent properties and utility as whitening agents or as intermediates for azomethine dyes.
Another patented process details the reaction of a derivative of this compound, where one amino group is already part of a triazinyl structure, with 2-ethoxy-3-naphthoyl chloride. This reaction selectively acylates the remaining free amino group, demonstrating the possibility of sequential and selective modification of the two amino functionalities to create complex, multifunctional molecules used as optical brighteners.
The sulfonic acid groups (-SO3H) are strong acidic functionalities. While specific derivatization reactions for the sulfonic acid groups on this compound are not extensively detailed in the provided search results, the general chemistry of aromatic sulfonic acids suggests potential modification pathways. A common derivatization route for aromatic sulfonic acids is their conversion to sulfonyl chlorides (-SO2Cl) by reacting with reagents like thionyl chloride or chlorosulfonic acid. These highly reactive sulfonyl chlorides can then be converted into other functional groups, such as sulfonamides (-SO2NR2) by reaction with primary or secondary amines, or sulfonate esters (-SO2OR) by reaction with alcohols. This potential for derivatization opens avenues for creating a diverse range of molecules, although specific examples starting from this compound require further investigation.
Table 2: Examples of Amino Group Modification in this compound
| Reactant(s) | Resulting Functional Group | Product Name |
|---|---|---|
| Ethyl cyanoacetate | Cyanoacetamido | 4,4'-bis(cyanoacetamido)-2,2'-stilbenedisulfonic acid |
| 2-Ethoxy-3-naphthoyl chloride (on a mono-triazinylated derivative) | Naphthoylamido | 4-[(2-ethoxy-3-naphthoyl)-amino]-4'-[2,4-β-oxyethylamino-1,3,5-triazyl-(6)-amino]-stilbene-disulfonic acid |
Applications of 4,4 Diamino 2,2 Stilbenedisulfonic Acid in Advanced Materials and Technologies
Dye and Pigment Precursor Chemistry
The compound, often produced by the reduction of 4,4′-dinitro-2,2′-stilbenedisulfonic acid, is a foundational component in the manufacturing of various dyes. wikipedia.orggoogle.com Its diamino structure allows it to undergo diazotization and subsequent coupling reactions to form complex chromophores. researchgate.net
4,4′-Diamino-2,2′-stilbenedisulfonic acid is a key intermediate for stilbene (B7821643) dyes, which are primarily direct dyes used for cellulosic materials like paper and, historically, for leather. researchgate.netblogspot.com The synthesis often begins with the alkaline oxidation of 4-nitrotoluene-2-sulfonic acid to create 4,4′-dinitro-2,2′-stilbenedisulfonic acid. researchgate.net This dinitro derivative can then be reduced to form the diamino compound. researchgate.net The resulting 4,4′-diamino-2,2′-stilbenedisulfonic acid can be tetrazotized and coupled to produce dyes with relatively well-defined structures. researchgate.net These dyes are valued for their fastness to washing and alkalis. blogspot.com
The amino groups on the 4,4′-diamino-2,2′-stilbenedisulfonic acid molecule are readily converted into diazonium salts. These salts are electrophilic and can react with various coupling components, such as phenols and anilines, in an electrophilic aromatic substitution to form azo compounds (R-N=N-R'). wikipedia.orgresearchgate.net This process, known as azo coupling, is the basis for a significant class of dyes. researchgate.net
When 4,4′-diamino-2,2′-stilbenedisulfonic acid is used as the core (the "middle component"), its two amino groups can be diazotized to form a bis-diazonium salt. This salt can then be coupled with other aromatic compounds to create symmetrical disazo stilbene dyes. researchgate.net The reaction with aniline (B41778) derivatives, for instance, leads to the formation of commercially important azo dyes. wikipedia.orgwikipedia.org Research has demonstrated the synthesis of novel disazo direct dyes by using 4,4′-diaminostilbene-2,2′-disulphonic acid as the central component and coupling it with compounds like 3-chlorosalicylanilide (B1204762) and 4-chlorosalicylanilide. researchgate.net
The resulting azo-stilbene dyes are used in various applications, including the dyeing of paper. google.com Examples of commercially significant dyes derived from the precursor 4,4′-dinitrostilbene-2,2′-disulfonate include Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.orgwikipedia.org
| Derivative Type | Synthesis Principle | Examples of Resulting Dyes |
| Stilbene Dyes | Tetrazotization of 4,4′-diamino-2,2′-stilbenedisulfonic acid followed by coupling. researchgate.net | Direct Yellow 11, Direct Orange 15, Direct Yellow 4. researchgate.net |
| Azo-Stilbene Dyes | Diazotization of the amino groups and coupling with aromatic compounds (e.g., anilines, phenols). wikipedia.orgresearchgate.net | Direct Red 76, Direct Brown 78, Direct Orange 40. wikipedia.orgwikipedia.org |
Fluorescent Whitening Agents and Optical Brighteners
4,4′-Diamino-2,2′-stilbenedisulfonic acid is a cornerstone in the production of fluorescent whitening agents (FWAs), also known as optical brighteners (OBAs). wikipedia.orgwikipedia.orgsigmaaldrich.com These additives are widely used in laundry detergents, textiles, plastics, and paper to make materials appear whiter and brighter. specialchem.comtiankunchemical.comstppgroup.com Stilbene derivatives are among the most common classes of compounds used for this purpose. wikipedia.org
The compound serves as an intermediate, which is further reacted to create more complex molecules suitable for these applications. ncsu.edugoogle.com For example, a series of multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) has been synthesized using 4,4′-diamino-stilbene-2,2′-disulfonic acid as a base raw material, reacting it with cyanuric chloride and other amino compounds. ncsu.edu
The whitening effect of these agents is not achieved by bleaching but through a fluorescence mechanism. colorfuldyes.com FWAs are chemical compounds that absorb invisible light in the ultraviolet (UV) region of the electromagnetic spectrum (typically 340-370 nm) and re-emit the absorbed energy as visible blue light (typically in the 420-470 nm range). wikipedia.orgspecialchem.com
| Parameter | Description |
| Absorption Spectrum | Absorbs invisible ultraviolet (UV) light, typically in the 340-370 nm range. wikipedia.org |
| Emission Spectrum | Re-emits absorbed energy as visible blue light, typically in the 420-470 nm range. wikipedia.org |
| Whitening Principle | Optical compensation. The emitted blue light counteracts the inherent yellowish cast of a material. wikipedia.orgspecialchem.com |
| Visual Effect | The material appears whiter and brighter due to an increase in the total visible light reflected and emitted. specialchem.com |
Sensor Development and Analytical Chemistry
Recent research has highlighted the potential of 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) in the field of analytical chemistry, particularly for the detection of environmental contaminants. nih.gov Its inherent fluorescence and ability to interact with metal ions make it a candidate for developing chemical sensors.
Industrial and anthropogenic activities contribute to environmental pollution by heavy metal ions, which pose significant toxicological risks. nih.gov 4,4′-diamino-2,2′-stilbenedisulfonic acid has been investigated as a chemosensor for the detection of these ions. nih.gov
In one study, the selective sensing behavior of DSD was tested against a range of heavy metal ions, including Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mn²⁺, Sn²⁺, and Cr³⁺, using fluorescence and UV-Visible spectroscopy. nih.gov The research found that DSD could act as an effective and selective sensor for tin (Sn²⁺) ions. nih.gov The detection mechanism is attributed to the inhibition of the photo-induced electron transfer (PET) process upon binding with the metal ion. nih.gov Furthermore, the study explored the use of DSD for fluorescence imaging in cancer cells, demonstrating its potential in biomedical applications. nih.gov
| Target Analyte | Detection Method | Key Finding | Mechanism |
| Heavy Metal Ions | Fluorescence and UV-Visible Spectroscopy. nih.gov | Selective and effective detection of Tin (Sn²⁺) ions over other competing metals. nih.gov | Inhibition of Photo-induced Electron Transfer (PET). nih.gov |
| Cancer Cells | Fluorescence Imaging. nih.gov | DSD demonstrated strong anticancer effects against various cancer cell lines, including NIH/3T3, HeLa, and MCF-7. nih.gov | Not specified. |
Fluorescent Probes in Molecular Interactions
The distinct fluorescent properties of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), also known as amsonic acid, make it a valuable tool for studying molecular interactions. nih.govsielc.com It functions as a fluorescent probe, where changes in its fluorescence emission signal the presence of or binding to specific molecules.
Recent research has highlighted its role in the detection of heavy metal ions, which are significant environmental contaminants. nih.gov The fluorescence of DSD can be selectively affected by the presence of different metal ions. For instance, studies have shown that DSD has the potential to be an effective sensor for detecting tin ions (Sn²⁺) over other competing metal ions. nih.gov This selective detection is attributed to the inhibition of a photo-induced electron transfer (PET) pathway upon binding. nih.gov Spectroscopic analysis, including fluorescence and UV-Visible techniques, is used to monitor the binding capabilities and the selective behavior of DSD with various heavy metal ions such as Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Mn²⁺, and Cr³⁺. nih.gov
Furthermore, DSD's fluorescent properties are utilized for imaging in biological systems. It has been employed for the fluorescence imaging of cancer cells, including those from the liver, ovary, breast, lungs, and stomach. nih.gov The compound can effectively inhibit the growth of various cancer cells, and its fluorescence allows for visualization and study of these interactions. nih.govnih.gov
Table 1: Anticancer Activity of this compound (DSD) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
| HeLa | Cervical Cancer | 15.31 |
| NIH/3T3 | Brain Cancer | 32.59 |
| MCF-7 | Breast Cancer | 96.46 |
Data sourced from a 2024 study on the pharmacological evaluation of DSD. The MTT assay was used to determine the concentration at which DSD inhibited 50% of cell growth (IC50). nih.gov
Energy Materials
The sulfonic acid groups in this compound provide a basis for its use in energy-related applications, particularly in the development of materials for fuel cells.
Proton exchange membranes (PEMs) are critical components of polymer electrolyte fuel cells (PEFCs). The efficiency of these membranes is largely dependent on their proton conductivity and stability. This compound is used as a monomer in the synthesis of sulfonated polyimides (SPIs) for this purpose. researchgate.net
Researchers have prepared novel series of sulfonated polyimides by reacting DSD with other monomers like pyromellitic dianhydride through one-step high-temperature polycondensation. researchgate.net The incorporation of the stilbene-based, sulfonated diamine monomer is designed to enhance the properties of the resulting membranes. These SPI membranes have demonstrated improved water stability and higher proton conductivity compared to conventional polyimides. researchgate.net The specific molecular design aims to create materials that can function effectively in fuel cell applications, including direct methanol (B129727) fuel cells. researchgate.netexpresspolymlett.com
In a related approach, a similar sulfonated diamine, 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), was used to modify poly(vinyl alcohol) (PVA) for PEMs. expresspolymlett.comresearchgate.net The resulting membranes showed proton conductivity values ranging from 8.25 to 16.53 mS/cm, which increased with higher ODADS content. researchgate.net This research underscores the principle of using sulfonated diamines to impart proton-conducting properties to polymer membranes.
Table 2: Properties of Sulfonated Polyimide Membranes Incorporating this compound
| Property | Observation | Reference |
| Synthesis Method | One-step high-temperature polycondensation in m-cresol (B1676322). | researchgate.net |
| Water Stability | Much better water stability compared to conventional polyimides. | researchgate.net |
| Proton Conductivity | Higher proton conductivity compared to conventional polyimides. | researchgate.net |
| Solubility | Resulting sulfonated polyimides show enhanced solubility. | researchgate.net |
Biomedical Materials and Diagnostic Agents
The fluorescent nature of this compound and its derivatives makes them suitable for use as diagnostic agents in biomedical research.
In fluorescence microscopy, a closely related derivative, 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), has been evaluated as a fluorescent probe. nih.gov DIDS has been used for in-situ studies of the chloroplast phosphate (B84403) translocator in both spinach (a C3 plant) and maize (a C4 plant). nih.gov When observed under a fluorescence microscope, the DIDS fluorescence was specifically associated with the chloroplast envelope. nih.gov The study concluded that DIDS is a valuable probe for identifying and characterizing a specific protein (the presumptive phosphate translocator) within the inner membrane of the chloroplast envelope, as it does not penetrate the inner membrane of intact chloroplasts. nih.gov This specificity is crucial for accurately labeling and studying subcellular components.
This compound is commercially available as a staining reagent. mybiosource.com Its application in this area leverages its ability to bind to and fluorescently label biological structures. As a biological stain, it can be used to visualize specific components of cells and tissues under a microscope. While detailed protocols are specific to the application, its fundamental role is to provide contrast and highlight particular features of a biological sample for analysis. The compound is noted for research use only and not for diagnostic procedures. mybiosource.com
Biological Activities and Mechanistic Studies of 4,4 Diamino 2,2 Stilbenedisulfonic Acid
Estrogenic Activity and Mechanisms
The estrogenic potential of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS) has been a subject of scientific investigation, primarily due to its structural resemblance to known estrogenic compounds and historical reports of reproductive effects in industrial settings.
This compound is a derivative of trans-stilbene, a core structure it shares with the potent synthetic estrogen, Diethylstilbestrol (DES). This apparent structural similarity has been the basis for the hypothesis that DAS might possess estrogenic properties. Both molecules feature a central carbon-carbon double bond connecting two phenyl rings. However, the nature and position of the functional groups on these rings differ significantly, which plays a crucial role in their biological activity.
Despite the structural parallels to DES, experimental studies have indicated that DAS possesses negligible, if any, estrogenic activity. In vitro studies were conducted to determine its binding affinity for the human estrogen receptor (ER) in MCF-7 cells, a well-established breast cancer cell line. At concentrations near its solubility limit, DAS did not displace [3H]-17β-estradiol from the estrogen receptor. In stark contrast, DES demonstrated a characteristic competitive binding curve.
In vivo animal studies further support the lack of significant estrogenic effect. While unsubstantiated reports once suggested a link to male reproductive dysfunction in industrial environments, controlled experiments have not substantiated these claims. In studies with weanling rats, even high doses of DAS were associated with only modest increases in the uterus-to-body weight ratio. Furthermore, direct comparisons showed that while DES consistently and markedly increased uterine weight and induced water imbibition in rats, DAS did not produce these classic uterotropic effects.
Table 1: Comparative Estrogenic Effects of DAS and DES
| Feature | This compound (DAS) | Diethylstilbestrol (DES) |
|---|---|---|
| Binding to Estrogen Receptor (MCF-7 cells) | Failed to displace [3H]-17β-estradiol | Showed characteristic competitive binding |
| Uterine Weight Gain (in vivo, rats) | Did not induce uterine weight gain | Consistently and markedly increased uterine weight |
| Uterine Water Imbibition (in vivo, rats) | Effect was absent | Induced uterine water imbibition |
Anticancer Potential and Efficacy Testing
Recent research has explored the potential of this compound as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
The cytotoxic effects of DAS have been evaluated against several cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Results showed that DAS exhibited potent anticancer effects. The compound demonstrated significant inhibitory activity against the brain cancer cell line NIH/3T3, the cervical cancer cell line HeLa, and the breast cancer cell line MCF-7, with specific half-maximal inhibitory concentration (IC50) values recorded for each. nih.gov
Table 2: Anticancer Activity of DAS on Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| NIH/3T3 | Brain Cancer | 32.59 nih.gov |
| HeLa | Cervical Cancer | 15.31 nih.gov |
| MCF-7 | Breast Cancer | 96.46 nih.gov |
Beyond its direct cytotoxic effects, this compound has been identified as a valuable agent for fluorescence imaging in the context of cancer cell treatment. nih.gov Its inherent fluorescent properties allow it to be used as a probe to visualize and track biological processes. Fluorescence imaging is an emerging technology that provides high-resolution detection of tumor markers and is becoming a complementary method for cancer diagnosis and for monitoring treatment efficacy. The application of fluorescent compounds like DAS can aid in distinguishing cancerous tissue from healthy tissue, potentially guiding surgical resections and other therapeutic interventions.
Enzyme Inhibition Studies
Investigations into the pharmacological profile of this compound have revealed its capacity to inhibit several key enzymes, suggesting a broader therapeutic potential. The compound has demonstrated dose-dependent inhibitory responses in various in-vitro enzyme assays. nih.gov
Notably, DAS was found to be an effective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in neurotransmission and are targets in the management of conditions like Alzheimer's disease. nih.gov The IC50 values for the inhibition of these enzymes indicate a potent activity, comparable to standard drugs. nih.gov Additionally, DAS has shown inhibitory effects against cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. nih.gov
Table 3: Enzyme Inhibition Profile of DAS
| Enzyme | Function | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Neurotransmission | 12.18 nih.gov |
| Butyrylcholinesterase (BChE) | Neurotransmission | 20.87 nih.gov |
| Cyclooxygenase (COX) | Inflammation | Dose-dependent inhibition observed nih.gov |
| Lipoxygenase (LOX) | Inflammation | Dose-dependent inhibition observed nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
This compound has demonstrated notable inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. In in-vitro assays, DSD was found to be a potent inhibitor of these enzymes, with reported IC50 values of 12.18 µM for AChE and 20.87 µM for BChE. nih.gov This inhibitory activity suggests that DSD may have the potential to modulate cholinergic neurotransmission, a key area of interest in the research of neurodegenerative diseases. The efficacy of DSD in these assays was shown to be comparable to the standard drug galantamine. nih.gov
Table 1: Cholinesterase Inhibition by this compound
| Enzyme | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | 12.18 nih.gov |
| Butyrylcholinesterase (BChE) | 20.87 nih.gov |
Antimicrobial Activities
Investigations into the antimicrobial properties of this compound have indicated its effectiveness against certain pathogenic microbes. Studies have shown that DSD exhibits activity against the fungus Candida albicans and the bacterium Pseudomonas aeruginosa. nih.gov In comparative assessments, the antimicrobial performance of DSD was reported to surpass that of the standard antibiotic cefixime (B193813) against these specific microorganisms. nih.gov While these findings highlight the antimicrobial potential of DSD, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition, were not detailed in the available research.
Table 2: Antimicrobial Spectrum of this compound
| Microorganism | Activity | Quantitative Data |
| Candida albicans | Active nih.gov | Not Available |
| Pseudomonas aeruginosa | Active nih.gov | Not Available |
Antioxidant and Anti-inflammatory Activities
The potential of this compound to counteract oxidative stress and inflammation has also been a focus of scientific inquiry. The compound has been evaluated through various in-vitro assays, demonstrating dose-dependent responses in antioxidant tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov Furthermore, DSD has shown activity in anti-inflammatory assays targeting the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammatory pathways. nih.gov Although these studies confirm the antioxidant and anti-inflammatory potential of DSD, specific IC50 values from these assays are not provided in the reviewed literature.
Table 3: Antioxidant and Anti-inflammatory Activity Profile of this compound
| Activity | Assay | Result | Quantitative Data |
| Antioxidant | DPPH | Dose-dependent response nih.gov | Not Available |
| Antioxidant | ABTS | Dose-dependent response nih.gov | Not Available |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Dose-dependent response nih.gov | Not Available |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Dose-dependent response nih.gov | Not Available |
Environmental Distribution and Pathways
This compound is utilized as an intermediate for pigments and fluorescent brighteners, primarily within closed systems. oecd.org While exposure during the synthesis process is generally considered minimal, the potential for workplace exposure exists during the handling and transfer of the raw material, with inhalation being the primary route of concern. oecd.org
In terms of environmental release, a predicted environmental concentration (PEClocal) for the aquatic compartment has been calculated to be 3.7 x 10-2 mg/L based on emission and effluent scenarios. oecd.org The compound is stable in water at various pH levels (4, 7, and 9) at 25°C. oecd.org Due to the unavailability of its octanol/water partition coefficient, a global exposure model to determine its theoretical distribution has not been applied. oecd.org
Degradation Studies
This substance is not considered to be readily biodegradable. oecd.org In a Ministry of International Trade and Industry (MITI) I test, which is equivalent to the OECD Test Guideline 301C, the compound showed 0% degradation over a 28-day period based on Biochemical Oxygen Demand (BOD) and 1-4% degradation based on High-Performance Liquid Chromatography (HPLC) analysis. oecd.org The test was conducted using non-adapted activated sludge at a concentration of 100 mg/L. oecd.org
Direct photodegradation is anticipated as the chemical absorbs UV light. oecd.org The estimated half-life for photodegradation in water is approximately one week. oecd.org A study estimated a degradation rate of 6.19 x 10-11 mol/l/s with a calculated half-life of 1.78 x 10-2 years, though the context of this specific half-life value requires further clarification. oecd.org
Aquatic Ecotoxicity
The ecotoxicity of this compound has been evaluated in a limited number of aquatic species, including fish (Oryzias latipes), daphnids (Daphnia magna), and algae (Selenastrum capricornutum), following OECD test guidelines. oecd.org
The compound is considered non-toxic to fish, with a 96-hour lethal concentration (LC50) greater than 1,000 mg/L. oecd.org It is classified as slightly toxic to daphnids and algae. oecd.org For daphnids, the 24-hour median effective concentration (EC50) is 210 mg/L. oecd.org For algae, the 72-hour EC50 is 76 mg/L. oecd.org
Chronic toxicity studies on Daphnia magna reproduction over a 21-day period determined an EC50 of 92 mg/L. oecd.org
The following tables summarize the key ecotoxicity values for this compound.
Table 1: Acute Ecotoxicity Data
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Oryzias latipes (Fish) | 96 hours | LC50 | >1000 | oecd.org |
| Daphnia magna (Daphnia) | 24 hours | EC50 | 210 | oecd.org |
Table 2: Chronic Ecotoxicity Data
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Daphnia) | 21 days | NOEC (reproduction) | 37 | oecd.org |
| Daphnia magna (Daphnia) | 21 days | EC50 (reproduction) | 92 | oecd.org |
The lowest observed toxicity value was the 72-hour NOEC of 32 mg/L for the algae Selenastrum capricornutum. oecd.orgchemicalbook.com This value was utilized to derive a Predicted No-Effect Concentration (PNEC) of 0.32 mg/L, using an assessment factor of 100. oecd.orgchemicalbook.com Given that the PEC is lower than the PNEC, the environmental risk is presumed to be low. oecd.org
Environmental Fate and Ecotoxicological Research: Wastewater Treatment and Remediation of 4,4 Diamino 2,2 Stilbenedisulfonic Acid
The treatment of industrial wastewater containing 4,4'-Diamino-2,2'-stilbenedisulfonic acid and its derivatives is a significant environmental challenge due to the compound's complex aromatic structure, high water solubility, and the presence of recalcitrant sulfonic acid groups. Research into effective remediation technologies has focused on breaking down this stable molecule and reducing its impact on aquatic ecosystems. This article explores key research findings in the chemical treatment of wastewater laden with this compound.
Toxicological Assessment and Safety Research
Genotoxicity Studies
Genetic toxicology studies were performed to assess the potential of 4,4'-diamino-2,2'-stilbenedisulfonic acid to cause damage to genetic material. These assays included tests for gene mutations in bacteria and for chromosomal damage in mammalian cells.
The compound was evaluated for mutagenic activity using the Salmonella typhimurium reverse mutation assay, a standard test for identifying substances that can cause gene mutations. ecfr.gov The studies utilized several different strains of S. typhimurium, including TA98, TA100, TA1535, and TA1537. ncats.ionih.gov The experiments were conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver), which mimics the metabolic processes that occur in mammals. ncats.ionih.gov
The results from these bacterial assays were consistently negative. ncats.io this compound did not induce an increase in the number of revertant colonies in any of the tested Salmonella strains, indicating that it is not mutagenic under these test conditions, either with or without metabolic activation. ncats.ionih.gov
| Test System | Strains | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Salmonella typhimurium Reverse Mutation Assay | TA98, TA100, TA1535, TA1537 | With S9 | Negative ncats.ionih.gov |
| Without S9 | Negative ncats.ionih.gov |
To investigate the potential for causing larger-scale genetic damage, this compound was tested for its ability to induce chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells. ncats.ionih.gov Such aberrations can include changes in the structure or number of chromosomes. These in vitro tests were also conducted in both the presence and absence of an S9 metabolic activation system. ncats.iooecd.org The findings indicated that the compound did not cause a significant increase in chromosomal aberrations in CHO cells in either condition. ncats.ionih.govoecd.org
The compound's genotoxicity was further assessed by examining its capacity to induce sister chromatid exchanges (SCEs) in CHO cells. ncats.ionih.gov SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome. An increase in SCE frequency can indicate DNA damage. The results of these studies showed that this compound did not induce sister chromatid exchanges in CHO cells, with or without metabolic activation. ncats.ionih.gov
| Assay | Test System | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With S9 | Negative ncats.ionih.govoecd.org |
| Without S9 | Negative ncats.ionih.govoecd.org | ||
| Sister Chromatid Exchanges (SCEs) | Chinese Hamster Ovary (CHO) Cells | With S9 | Negative ncats.ionih.gov |
| Without S9 | Negative ncats.ionih.gov |
Chronic Toxicity and Carcinogenicity Studies in Animal Models (e.g., F344/N Rats, B6C3F1 Mice)
To evaluate the potential for long-term health effects, including cancer, toxicology and carcinogenesis studies were conducted by administering this compound to F344/N rats and B6C3F1 mice for two years. nih.gov
In the 2-year bioassays, groups of 60 male and female F344/N rats and B6C3F1 mice were administered the test chemical in their feed. nih.gov Throughout the studies, survival rates in the dosed groups of both rats and mice were similar to those of the control groups. oecd.orgnih.gov While mean body weights were marginally lower in high-dose male and female rats and high-dose female mice, feed consumption was comparable across all groups. oecd.orgnih.gov No clinical findings related to the administration of the chemical were observed in either rats or mice. nih.gov
| Animal Model | Key Observations |
|---|---|
| F344/N Rats | Survival similar to controls. Marginally decreased mean body weight in high-dose groups. Feed consumption similar to controls. oecd.orgnih.gov |
| B6C3F1 Mice | Survival similar to controls. Marginally decreased mean body weight in high-dose females. Feed consumption similar to controls. oecd.orgnih.gov |
Reproductive and Developmental Toxicity
The potential for this compound to impact reproductive health and development has been evaluated through targeted animal studies.
A key study on the reproductive effects of the compound was conducted in rats following the OECD guidelines for a preliminary reproductive toxicity test. oecd.org This type of screening study provides data on parental animals and their first-generation (F1) offspring, assessing potential effects across one complete life cycle. oecd.org In this investigation, the substance did not produce adverse effects on the reproductive parameters of the parental animals. oecd.org
In the OECD preliminary reproductive toxicity study, there were no observed effects on fertility in the parental generation. oecd.org Key findings from the assessment include:
Parental Animals: No histopathological changes attributed to the substance were found in the reproductive organs of male rats. Testicular and epididymal weights were comparable across all groups. oecd.org
Offspring: There were no significant differences in the number of offspring, the number of live offspring, or the sex ratio between the treated and control groups. oecd.org Furthermore, parameters such as the live birth index, viability index, and the body weight of the offspring showed no significant variations. oecd.org
Based on these results, the No-Observed-Effect Level (NOEL) for reproductive toxicity for both parental animals and their offspring was determined to be 1,000 mg/kg/day. oecd.org
Interactive Table: Results of Reproductive Toxicity Screening in Rats
| Parameter | Outcome | Citation |
|---|---|---|
| Parental Reproductive Organs | No histopathological changes observed. | oecd.org |
| Parental Testicular/Epididymal Weights | Similar to control groups. | oecd.org |
| Number of Offspring | No significant difference. | oecd.org |
| Live Birth Index | No significant difference. | oecd.org |
| Offspring Viability Index | No significant difference. | oecd.org |
| Offspring Body Weight | No significant difference. | oecd.org |
| Reproductive Toxicity NOEL | 1,000 mg/kg/day. | oecd.org |
Teratogenicity refers to the potential of a substance to cause defects in a developing fetus. glowm.com In the context of the reproductive toxicity study conducted on this compound, the offspring (F1 generation) were examined for any adverse effects. oecd.org No abnormal findings that could be attributed to the test substance were noted during external examinations or at necropsy of the offspring. oecd.org This suggests a lack of teratogenic effects under the conditions of the study. oecd.org
Occupational Exposure and Health Complaints
Concerns regarding the health effects of occupational exposure to stilbene (B7821643) derivatives prompted investigations by the National Institute for Occupational Safety and Health (NIOSH). nih.govnih.gov These evaluations focused on a chemical plant where this compound was manufactured as an intermediate for optical brightening agents. nih.gov
Male workers at the facility reported issues related to sexual dysfunction, which led to a formal Health Hazard Evaluation. nih.gov The investigation surveyed 44 male employees and found a notable prevalence of health complaints. nih.gov
Key findings from the NIOSH investigation include:
Impotence: 14% of the men reported experiencing symptoms of impotence for six months or longer. nih.gov An additional 7% had potency problems of a shorter duration, and another 7% had experienced impotence in the past but were not currently impotent. nih.gov
Decreased Libido: A significant portion of the workforce, 36%, reported experiencing decreased libido, with all cases beginning after they started working in the production area. nih.gov
Hormonal Levels: Analysis of blood samples revealed that 37% of the men had low levels of serum testosterone (B1683101). nih.gov
Comparative Analysis: A follow-up analysis compared currently and formerly exposed workers to an unexposed group. nih.gov After adjusting for age, currently exposed workers were found to be more likely to have lower scores for sexual interest and physiologic competence. nih.gov The odds ratio for problems with one measure of sexual activity/performance was 5.8 for currently exposed workers and 6.7 for formerly exposed workers when compared to the unexposed group. nih.gov
These findings led researchers to suggest a possible link between exposure to chemicals in the manufacturing area and the observed health effects. nih.govnih.gov
Interactive Table: Summary of Health Complaints in Occupationally Exposed Workers
| Health Complaint | Prevalence / Finding | Citation |
|---|---|---|
| Impotence (≥6 months) | 14% of workers | nih.gov |
| Decreased Libido | 36% of workers | nih.gov |
| Low Serum Testosterone | 37% of workers | nih.gov |
| Reduced Sexual Interest (Adjusted Odds Ratio) | 1.9 (vs. unexposed workers) | nih.gov |
| Reduced Activity/Performance (Adjusted Odds Ratio) | 5.8 (vs. unexposed workers) | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound, disodium (B8443419) salt |
| 4,4'-Dinitro-2,2'-stilbenedisulfonic acid |
Testosterone Level Analysis in Exposed Workers
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) investigated the reproductive hormonal status of male workers occupationally exposed to this compound (DAS). nih.gov This investigation was initiated in response to employee complaints of impotence and decreased libido at a facility manufacturing this chemical intermediate. nih.gov The study compared the hormonal profiles of 30 current and 20 former workers in the DAS production unit with a control group of 35 workers from a plastics additives manufacturing area within the same plant. nih.gov
The research found that both current and former DAS workers exhibited lower mean total testosterone levels compared to the unexposed control group. nih.gov Specifically, the mean total testosterone levels for current and former DAS workers were 458 ng/dL and 442 ng/dL, respectively, which were statistically significantly lower than the 556 ng/dL average observed in the additives workers. nih.gov
After adjusting for potential confounding factors such as age and body mass index, the study revealed that current DAS workers were 3.6 times more likely, and former workers 2.2 times more likely, to have testosterone levels in the lowest quartile (less than 386 ng/dL) when compared to the unexposed group. nih.gov Furthermore, a negative correlation was identified between the duration of employment in the DAS production area and the workers' total testosterone levels, suggesting a dose-response relationship. nih.gov These findings indicate a potential association between occupational exposure to DAS and alterations in male reproductive hormone levels. nih.gov
In a subsequent part of the same NIOSH Health Hazard Evaluation, researchers analyzed self-reported data on libido and potency. nih.gov This analysis showed that currently exposed workers were more likely to report issues with sexual interest and physiological competence compared to unexposed workers. nih.gov Former DAS workers also reported a higher incidence of problems related to sexual activity and performance. nih.gov
Table 1: Mean Total Testosterone Levels in Exposed and Unexposed Workers
| Worker Group | Number of Participants | Mean Total Testosterone (ng/dL) |
| Current DAS Workers | 30 | 458 |
| Former DAS Workers | 20 | 442 |
| Unexposed Additives Workers | 35 | 556 |
Data sourced from a NIOSH Health Hazard Evaluation. nih.gov
Risk Assessment and Regulatory Considerations
The risk assessment for this compound considers its potential effects on human health and the environment. The chemical is classified as hazardous under OSHA 29 CFR 1910.1200. scbt.com It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation. thermofisher.com
From an environmental perspective, the Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) indicates that the chemical does not exhibit significant toxicity at low exposure levels and is currently considered a low priority for further work. oecd.org The environmental risk is presumed to be low, with a Predicted No-Effect Concentration (PNEC) for the aquatic compartment calculated at 0.32 mg/L, which is higher than the Predicted Environmental Concentration (PEC). oecd.orgchemicalbook.com The chemical is not readily biodegradable but is expected to undergo direct photodegradation. oecd.org
In the United States, the National Toxicology Program (NTP) conducted studies on the disodium salt of this compound in rats and mice. nih.gov These studies are part of the NTP's broader mission to evaluate and disseminate scientific information about potentially toxic chemicals to protect public health. nih.gov
Regulatory actions concerning this chemical have included trade investigations. In 2003, the U.S. International Trade Commission (USITC) conducted antidumping and countervailing duty investigations into imports of this compound from China, Germany, and India following a petition from a domestic producer. usitc.gov
Workplace exposure is a key consideration. While the chemical is often used in closed systems as an intermediate for pigments and fluorescent brighteners, the potential for inhalation and skin contact exists, particularly during handling processes like charging vessels. oecd.org The use of personal protective equipment such as dust respirators, safety glasses, and gloves is recommended to minimize worker exposure. oecd.org
Advanced Characterization and Spectroscopic Analysis of 4,4 Diamino 2,2 Stilbenedisulfonic Acid and Its Complexes
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction Studies
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline nature of materials. For powdered samples, XRD provides information on the crystalline phases present. In the context of DASA, XRD patterns have been used to confirm its intercalation into host materials like layered double hydroxides.
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are essential for an unambiguous structural determination. carleton.edu While this method is fundamental for the structural analysis of new materials, publicly available single-crystal X-ray diffraction data for 4,4'-diamino-2,2'-stilbenedisulfonic acid was not found. carleton.edumdpi.com The analysis of isomorphous crystals of related complex metal-oxo species by single-crystal X-ray diffraction highlights the power of this technique in revealing subtle structural differences that can dramatically impact reactivity.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FTIR spectrum of DASA is characterized by absorption bands corresponding to its key structural components. Analysis of its derivatives and complexes reveals shifts in these bands, indicating interactions at the molecular level. For instance, FTIR has been used to confirm the presence of DASA when intercalated into bimetallic and trimetallic layered double hydroxides.
The principal vibrational modes for DASA can be assigned to the various functional groups within its structure.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Amino (N-H) | Stretching | 3500-3300 |
| Aromatic (C-H) | Stretching | 3100-3000 |
| Alkene (C=C) | Stretching (trans) | ~1650 and ~965 (out-of-plane) |
| Aromatic (C=C) | Ring Stretching | 1600-1450 |
| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretching | 1250-1120 and 1080-1010 |
| Sulfonic Acid (S-O) | Stretching | ~1000 |
| C-N | Stretching | 1350-1250 |
Note: The exact positions of the peaks can vary based on the sample's physical state and environment.
UV-Visible Spectroscopy and Absorption Maxima
UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to determine the wavelengths at which it absorbs light. This compound exhibits characteristic absorption bands in the ultraviolet region, which are attributed to the π-π* transitions of the conjugated stilbene (B7821643) system. These absorption properties are fundamental to its application as an optical brightener, as it absorbs UV light and re-emits it in the blue region of the visible spectrum. wikipedia.org
Studies involving DASA and its complexes with various metal ions have utilized UV-Visible spectroscopy to monitor changes in the absorption spectrum upon binding. nih.govnih.gov For example, diffuse reflectance UV-Vis (DRUV-Vis) spectroscopy has been employed to characterize DASA intercalated into layered double hydroxides, showing distinct absorption bands. researchgate.net
| Compound/Complex | Absorption Maxima (λmax) | Reference |
| This compound (DASA) | 340 nm | oecd.org |
| This compound (DASA) | 300 nm | oecd.org |
Note: Absorption maxima can be influenced by solvent, pH, and complexation.
Fluorescence Spectroscopy and Emission Properties
Fluorescence spectroscopy provides insights into the emission properties of a compound after it has absorbed light. DASA is known for its fluorescent properties, which are central to its use as a fluorescent whitening agent. wikipedia.orgnih.gov Upon excitation at an appropriate wavelength, it emits light at a longer wavelength, typically in the blue portion of the visible spectrum, which results in a whitening effect on materials like textiles and paper.
Recent research has explored the use of DASA as a fluorescent sensor. nih.govnih.gov The fluorescence emission of DASA can be selectively quenched or enhanced in the presence of specific metal ions. For instance, studies have shown that DASA has the potential to be an effective sensor for the detection of Sn²⁺ ions due to the inhibition of a photo-induced electron transfer (PET) pathway. nih.gov The excitation wavelength for the DASA fluorescent probe is often set around 450 nm. nih.gov Furthermore, the fluorescent properties of DASA are utilized in fluorescence imaging for biological applications. nih.govnih.gov
Thermal Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, a high thermal stability is generally observed. Literature data indicates that the compound has a melting point greater than 300 °C, suggesting it does not decompose or melt at lower temperatures. sigmaaldrich.com
TGA studies performed on materials containing DASA, such as layered double hydroxides with intercalated DASA anions, confirm the thermal stability of the compound within the composite structure. These analyses are critical for determining the processing and application limits of polymers and other materials that incorporate DASA as an additive.
High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoparticle Characterization
High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for visualizing the morphology, size, and crystal structure of nanoparticles at the atomic scale. uni-due.de This method allows for the direct imaging of the crystal lattice, enabling the identification of crystallographic planes and the characterization of crystalline defects. uni-due.dersc.org
While HR-TEM is an essential tool for the characterization of nanomaterials, specific studies utilizing HR-TEM for the direct characterization of this compound nanoparticles were not prominently found in the surveyed literature. However, the technique is highly applicable for investigating the morphology of DASA-based nanoparticles or nanocomposites, which could be synthesized for various applications. researchgate.net For instance, HR-TEM analysis would be crucial for determining the size distribution, shape, and lattice fringes of such nanoparticles, providing insights into their formation and functional properties. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied, for structural elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of its connectivity and stereochemistry.
For this compound, ¹H NMR spectroscopy would confirm the presence and connectivity of the aromatic and vinylic protons, while ¹³C NMR would identify all the unique carbon atoms in the structure, including those in the phenyl rings and the ethene bridge. The chemical shifts and coupling constants observed in the NMR spectra provide definitive proof of the compound's structure, distinguishing it from potential isomers. Public databases confirm the existence of reference ¹H and ¹³C NMR spectra for DASA, underscoring the technique's foundational role in its structural characterization.
Computational and Theoretical Studies of 4,4 Diamino 2,2 Stilbenedisulfonic Acid
Density Functional Theory (DFT) Studies on Molecular Interactions and Properties (e.g., Hydrogen Bonding)
A review of the current scientific literature indicates a lack of specific studies employing Density Functional Theory (DFT) to investigate the molecular interactions and properties, such as hydrogen bonding, of 4,4'-diamino-2,2'-stilbenedisulfonic acid. While DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, dedicated research applying this to this compound has not been identified in the public domain through the conducted searches. Such studies would be beneficial in elucidating the compound's conformational preferences, electronic properties, and its potential for forming non-covalent interactions, which are fundamental to understanding its chemical behavior and biological activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Effects
While formal Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented, available research provides insights into its structure-activity relationships, particularly concerning its biological and environmental effects.
Recent investigations have explored the pharmacological potential of this compound, revealing its capacity to inhibit various enzymes. nih.gov The presence of amino and sulfonic acid functional groups on the stilbene (B7821643) backbone is crucial for these interactions. For instance, the compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.18 µM and 20.87 µM, respectively. nih.gov This suggests a specific binding affinity for the active sites of these enzymes, likely driven by the compound's structural and electronic features. Furthermore, its ability to act as a sensor for certain metal ions, such as Sn2+, is attributed to the inhibition of a photo-induced electron transfer (PET) pathway, highlighting a direct link between its chemical structure and its detection capabilities. nih.gov
From an environmental perspective, the toxicity of this compound to various aquatic organisms has been evaluated, providing data that can be used to infer structure-activity relationships. The compound is considered to be slightly toxic to daphnids and algae, and non-toxic to fish. oecd.org The varying levels of toxicity across different species underscore the importance of specific structural features in determining the compound's environmental impact. The sulfonic acid groups contribute to its water solubility, which in turn influences its bioavailability and interaction with aquatic life. wikipedia.org
Table 1: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Result | Reference |
| Oryzias latipes (Fish) | 96 hours | LC50 | > 1000 mg/L | oecd.org |
| Daphnia magna (Daphnid) | 48 hours | EC50 | 210 mg/L | oecd.org |
| Selenastrum capricornutum (Algae) | 72 hours | EC50 | 76 mg/L | oecd.org |
| Selenastrum capricornutum (Algae) | 72 hours | NOEC (biomass) | 32 mg/L | oecd.org |
| Daphnia magna (Daphnid) | 21 days | NOEC (reproduction) | 37 mg/L | oecd.org |
LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration.
Predictive Toxicology Modeling (e.g., COMPACT modeling for carcinogenicity)
Predictive toxicology aims to forecast the adverse effects of chemicals using computational models, reducing the reliance on animal testing. For this compound, toxicological data from both in vivo and in vitro studies provide a basis for such predictions, although specific applications of models like COMPACT for carcinogenicity have not been found in the reviewed literature.
A significant resource for the toxicological profile of this compound is a series of studies conducted by the National Toxicology Program (NTP) on its disodium (B8443419) salt. nih.gov These studies, involving long-term feed administration to F344/N rats and B6C3F1 mice, are crucial for assessing its carcinogenic potential. The results indicated no evidence of carcinogenic activity in male or female rats or mice under the tested conditions. ncats.io
Table 2: Summary of NTP Carcinogenicity Studies on Disodium 4,4'-Diamino-2,2'-stilbenedisulfonate
| Species | Sex | Doses Administered in Feed | Duration | Conclusion | Reference |
| F344/N Rats | Male & Female | 0, 12,500, or 25,000 ppm | 2 years | No evidence of carcinogenic activity | ncats.io |
| B6C3F1 Mice | Male & Female | 0, 6,250, or 12,500 ppm | 2 years | No evidence of carcinogenic activity | ncats.io |
In addition to carcinogenicity, genotoxicity is a key endpoint in predictive toxicology. In vitro genetic toxicology studies have shown that this compound was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with or without metabolic activation. ncats.io Furthermore, it did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells. ncats.io These findings suggest a low potential for genotoxicity, which is a critical piece of information for any predictive toxicological assessment.
Future Research Directions and Emerging Applications
Development of Novel Derivatives with Enhanced Properties
The core structure of DASA, with its reactive amino and sulfonic acid groups, provides a fertile ground for chemical modification. google.comwikipedia.org Future research is focused on the synthesis of novel derivatives with tailored and enhanced properties, moving beyond its conventional use in whitening agents. google.com
One key area of development is the creation of polymeric fluorescent whitening agents. By reacting DASA with other monomers like polyvinyl alcohol (PVA) and polyethylene (B3416737) glycol (PEG), researchers are creating water-soluble polymers with improved anti-aging properties and surface strength for applications in high-yield paper. researchgate.net Another approach involves the synthesis of stilbene-triazine symmetrical optical brighteners, which are designed to have high light and hot pressing fastness. nih.gov
Furthermore, the functionalization of DASA is being explored to create derivatives with superior performance for specialized applications. This includes the synthesis of compounds with improved solubility in acidic mediums for use in conjunction with cationic agents in paper production. google.com The goal is to create a new class of fluorescent whitening agents with properties that surpass those of currently known optical brighteners. google.com
Exploration of Untapped Biological Activities and Therapeutic Potential
Recent studies have begun to uncover the significant, yet largely untapped, biological activities of DASA and its derivatives, suggesting a promising future in the therapeutic arena. The compound has demonstrated a range of pharmacological effects, including anticancer, anti-Alzheimer, anti-inflammatory, and antioxidant properties. nih.govescholarship.org
A 2024 study highlighted the potential of DASA as a multifaceted drug. The research revealed that DASA can effectively inhibit enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with efficacy comparable to the standard drug galantamine. nih.gov The same study also demonstrated its dose-dependent anti-inflammatory and antioxidant activities. nih.govescholarship.org
The anticancer potential of DASA is another significant area of investigation. It has shown strong inhibitory effects against various cancer cell lines, including those of the brain, breast, and liver. nih.govnih.gov The mechanisms behind these anticancer actions are thought to involve the induction of apoptosis and the inhibition of cancer cell growth. nih.gov The antimicrobial properties of DASA have also been noted, with studies showing its effectiveness against certain strains of bacteria and fungi, in some cases outperforming standard drugs. nih.gov
Table 1: Investigated Biological Activities of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA)
| Biological Activity | Target/Mechanism | Key Findings |
| Anticancer | Inhibition of cancer cell growth, induction of apoptosis | Strong effects against brain (NIH/3T3), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov |
| Anti-Alzheimer | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | IC50 values of 12.18 µM (AChE) and 20.87 µM (BChE), comparable to galantamine. nih.gov |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes | Dose-dependent inhibition observed. nih.gov |
| Antioxidant | Scavenging of free radicals (DPPH and ABTS assays) | Demonstrated antioxidant potential. nih.gov |
| Antimicrobial | Inhibition of microbial growth | Outperforms cefixime (B193813) against Candida albicans and Pseudomonas aeruginosa. nih.gov |
This table is based on data from a 2024 pharmacological evaluation of DASA.
Integration into Sustainable Technologies and Circular Economy Approaches
The traditional applications of DASA in the textile and paper industries are being re-evaluated through the lens of sustainability and the circular economy. stppgroup.commst.dk A significant area of research is the development of more environmentally friendly optical brightening agents and processes.
One approach focuses on improving the stability and reducing the environmental impact of these agents. For instance, stilbene-based brighteners with lower environmental impact, such as Tinopal CBS-X, are being utilized in laundry detergents. researchgate.net Additionally, research into formaldehyde-free brighteners like Leucophor AP highlights a move towards safer and more biodegradable alternatives. researchgate.net
The recycling of paper and board containing DASA-based optical brighteners is another critical aspect. Studies have shown that these compounds can persist through the recycling process and may migrate from recycled food packaging into food. google.com This has spurred research into methods for quantifying and controlling the presence of optical brighteners in recycled materials to ensure consumer safety.
Furthermore, innovative waste-to-value strategies are being explored. One notable study has demonstrated a method to convert the wastewater from 4,4'-dinitrostilbene-2,2'-disulfonic acid (a precursor to DASA) production into paramycin (4-amino-2-hydroxybenzoic acid), an important pharmaceutical intermediate. This process not only addresses the environmental problems associated with the wastewater but also creates a potentially profitable product from industrial waste. nih.gov
Advanced Sensing Platforms and Smart Materials
The inherent fluorescent properties of DASA and its ability to interact with various ions and molecules make it a prime candidate for the development of advanced sensing platforms and smart materials. nih.govescholarship.org
Recent research has highlighted the potential of DASA as a chemosensor for the detection of heavy metal ions in the environment. nih.govescholarship.org Through fluorescence and UV-Visible spectroscopic analysis, DASA has been shown to selectively detect certain heavy metal ions, such as Sn²⁺, through a process of photo-induced electron transfer. nih.gov This offers a promising avenue for the development of cost-effective and efficient sensors for environmental monitoring.
Beyond simple detection, the integration of DASA derivatives into more complex "smart" materials is an emerging field. These materials are designed to exhibit a dynamic and reversible change in their properties in response to external stimuli such as light, heat, or the presence of specific chemicals. rsc.org For example, research into stimuli-responsive polymers that can change their shape or properties could potentially incorporate DASA-based moieties to create materials that respond to specific light wavelengths or chemical environments. escholarship.orgnih.gov The development of such materials could lead to applications in areas like targeted drug delivery, self-healing materials, and adaptive textiles.
Refinement of Environmental Remediation Strategies
While much of the environmental research on DASA has focused on its fate and potential toxicity, emerging studies are exploring its use in the active remediation of other pollutants. The ability of DASA and its derivatives to bind with certain molecules suggests a potential role in capturing and removing contaminants from water.
One study investigated the use of a synthetic sorbent, a styrene-divinylbenzene copolymer functionalized with quaternary trimethylammonium groups, for the removal of two direct dyes derived from DASA from aqueous solutions. researchgate.net The study demonstrated high removal efficiencies, suggesting that materials functionalized with or designed to attract DASA-like structures could be effective in treating wastewater from the dye and textile industries. researchgate.net
Future research in this area could focus on developing DASA-based or DASA-targeting materials for the remediation of a broader range of pollutants. The sulfonic acid groups on the DASA molecule, for example, could be leveraged to create materials with a high affinity for cationic pollutants. The development of such targeted remediation strategies could offer a more efficient and selective approach to water purification.
Longitudinal Studies on Human Exposure and Health Outcomes
Ensuring the safety of workers involved in the production and use of DASA is of paramount importance. While toxicological studies on animals have been conducted, there is a need for more comprehensive long-term data on human exposure and its potential health outcomes. oecd.org
Current safety information indicates that exposure to DASA can cause irritation to the eyes and respiratory tract. nih.gov In a closed production system, worker exposure is considered to be negligible, with personal protective equipment being used during handling processes. oecd.org Animal studies have not shown genotoxic or carcinogenic effects at the doses tested. oecd.org
However, there is a notable lack of specific longitudinal or epidemiological studies on workers with long-term occupational exposure to DASA. ekb.egekb.eg Such studies are crucial for understanding the potential for chronic health effects, if any, and for refining occupational exposure limits. Future research should focus on establishing cohorts of workers in the dye and optical brightener industries and conducting long-term health surveillance. This would provide invaluable data to confirm the long-term safety of DASA and to inform any necessary updates to safety protocols and regulations.
Q & A
Basic: What are the standard synthetic routes for 4,4'-diamino-2,2'-stilbenedisulfonic acid, and how are reaction conditions optimized?
The compound is typically synthesized via catalytic reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using iron powder or hydrogenation catalysts. Reaction optimization focuses on pH control (alkaline conditions), temperature (60–80°C), and catalyst selection (e.g., Raney Nickel) to maximize yield and purity. Post-synthesis purification involves precipitation in MeOH/Et₂O mixtures to isolate the product .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- XRPD : To confirm crystallinity and interlayer spacing in composites (e.g., basal expansion from 9.77 Å in ZHN to 15.48 Å in ZHN-DSD) .
- FTIR : Identifies sulfonate (1200–1230 cm⁻¹) and N-H/C-H stretches (2920–3140 cm⁻¹). Hydration states can shift S=O bands .
- UV-Vis : Absorbs at 250–379 nm, covering UVB/UVA regions, useful for optical applications .
Basic: What is the toxicological profile of this compound in long-term studies?
Two-year rodent studies (F344/N rats and B6C3F1 mice) showed no carcinogenic activity at doses up to 25,000 ppm (rats) and 12,500 ppm (mice). However, its high polarity and sulfonic groups suggest rapid renal elimination, which may explain low bioaccumulation .
Advanced: How can this compound be integrated into MOF design for acid catalysis?
It modifies magnetic UiO-66 via coordination with Zr clusters, enhancing Brønsted acidity for reactions like 4H-chromene synthesis. Key steps include:
- Co-precipitation with Zn²⁺/Fe₃O₄ to stabilize the MOF structure.
- Monitoring catalytic efficiency via turnover frequency (TOF) and recyclability tests (>5 cycles without significant loss) .
Advanced: How does intercalation in layered materials affect its functional properties?
Intercalation in zinc hydroxide nitrate (ZHN) increases basal spacing by 5.71 Å, confirmed by XRPD. This expands the material’s ion-exchange capacity and stabilizes the organic-inorganic interface, critical for applications in photodegradation or controlled release systems .
Advanced: What discrepancies exist between computational predictions and experimental carcinogenicity data?
COMPACT modeling (P4501 activation) predicted carcinogenicity, but rodent studies found no evidence. This discrepancy arises from the compound’s high hydrophilicity (logP < 0), which limits tissue penetration and metabolic activation .
Advanced: How is its fluorescence utilized in real-time polymerization monitoring?
As DASSA, it serves as a fluorescent probe in interfacial polymerization. Fluorescence quenching correlates with monomer consumption, enabling kinetic analysis via time-resolved intensity measurements (λₑₓ = 350 nm, λₑₘ = 420 nm) .
Advanced: What structural modifications enhance its efficacy in RAD51 inhibition for cancer therapy?
Derivatives like DIDS analogues replace isothiocyanate groups with stable motifs (e.g., cyano or carbamate). Key SAR insights:
- Sulfonate retention is critical for DNA binding.
- Cyanamide substitution improves RAD51 inhibition (IC₅₀ < 10 µM in D-loop assays) .
Advanced: How do computational models (DFT/QTAIM) aid in understanding its polymer interactions?
DFT studies of sulfonated polyimides reveal strong hydrogen bonding between sulfonic groups and water, enhancing proton conductivity (>0.1 S/cm at 80°C). QTAIM analysis confirms charge delocalization, guiding fuel cell membrane design .
Advanced: What strategies improve its performance as an optical brightener in detergents?
Optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
